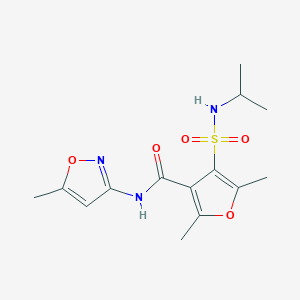
3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and pain management.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Related Compounds : Studies have focused on synthesizing related compounds, showcasing diverse applications in medicinal chemistry. For instance, Wang et al. (2013) synthesized a compound for potential PET imaging of B-Raf(V600E) in cancers, highlighting the relevance in oncological research (Wang, Gao, Miller, & Zheng, 2013). Koroleva et al. (2011) developed new carboxylic acid amides with an N-methylpiperazine fragment, which could be key intermediates in synthesizing various pharmacologically active compounds (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Structural and Activity Studies : Research by Wang et al. (2008) on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives assessed their cardiotonic activities, demonstrating the potential of structurally related compounds in cardiovascular therapeutics (Wang, Dong, Wang, Xiang, & Chen, 2008).
Molecular Structure Analysis : Studies like Shen et al. (2012) provide detailed insights into the molecular structure of related compounds, which is crucial for understanding their pharmacological potential and designing new drugs (Shen, Qian, Gu, & Hu, 2012).
Biochemical and Pharmacological Research
Mitochondrial Function Evaluation : Bellili et al. (2022) investigated the mitochondrial reductive function of benzamide compounds, demonstrating their moderate toxicity in certain cell lines. This highlights the relevance of such compounds in cellular biochemistry studies (Bellili, Coltman, Hodges, & Allouche, 2022).
Potential as Anti-Tubercular Agents : Srinivasarao et al. (2020) designed and synthesized derivatives as potential anti-tubercular agents, showcasing the therapeutic potential of structurally similar compounds in treating infectious diseases (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020).
Exploring Antiproliferative Activity : Research like Ilić et al. (2011) investigates the antiproliferative activity of certain benzamide derivatives on endothelial and tumor cells, suggesting their potential role in cancer therapy (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
properties
IUPAC Name |
3,4-difluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O/c1-28-10-12-29(13-11-28)21-9-8-20(26-27-21)15-2-5-17(6-3-15)25-22(30)16-4-7-18(23)19(24)14-16/h2-9,14H,10-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCHJSQPCXJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2430622.png)

![5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430624.png)

![3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2430626.png)


![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)


![N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2430637.png)

![5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2430643.png)